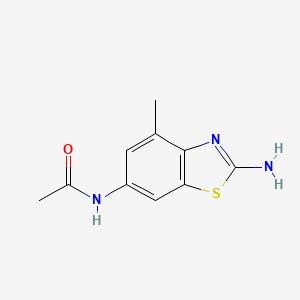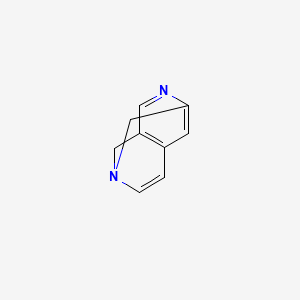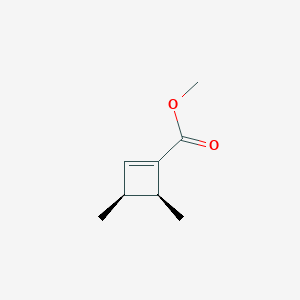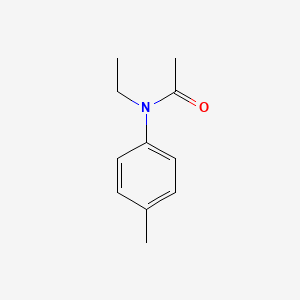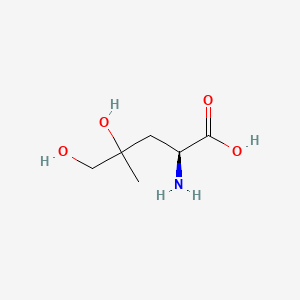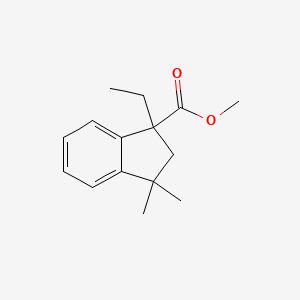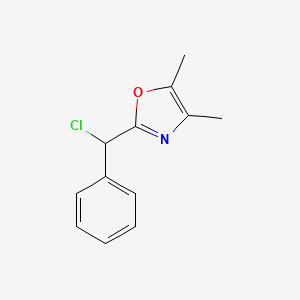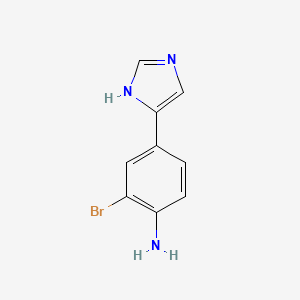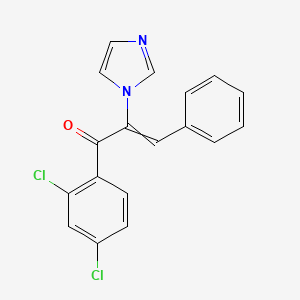
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, an imidazole ring, and a phenylprop-2-en-1-one moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol, with sodium hydroxide as the catalyst . The reaction mixture is stirred at room temperature, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CYP51, which is crucial in the biosynthesis of ergosterol, a key component of the cell membrane in certain parasites . This inhibition disrupts the cell membrane integrity, leading to the death of the parasite. Additionally, the compound’s imidazole ring allows it to form stable complexes with metal ions, further enhancing its biological activity .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone: This compound shares a similar structure but lacks the phenylprop-2-en-1-one moiety, which may result in different chemical and biological properties.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has been studied for its potential as a COVID-19 drug candidate, highlighting its antiviral properties.
Properties
Molecular Formula |
C18H12Cl2N2O |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H |
InChI Key |
BFIVVDFEHOSPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


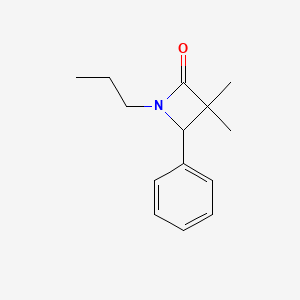
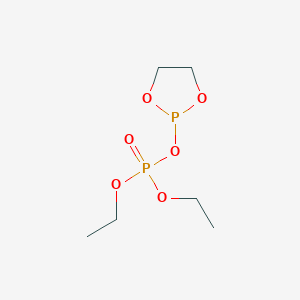
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

